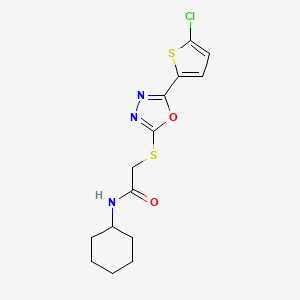

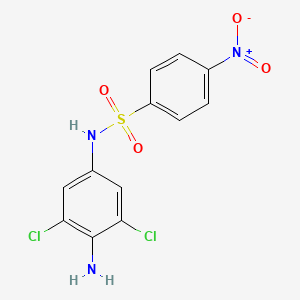

![molecular formula C21H18N4O3S2 B2366397 1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848221-06-7](/img/structure/B2366397.png)

1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

Synthesis Analysis

The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with 88% yield .

Molecular Structure Analysis

The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .

Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in DMSO at 100 mg/mL . It has an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds are primarily involved in various synthesis and chemical transformation processes. For instance, Aleksandrov et al. (2012) describe the synthesis of related imidazo quinoxalines through the Weidenhagen reaction, highlighting the compound's utility in complex chemical syntheses (Aleksandrov, El’chaninov, & Dedeneva, 2012). Similarly, Chen and Liu (2016) explore the synthesis of imidazo quinoxalines via the Groebke reaction, further elucidating their role in creating diverse chemical structures (Chen & Liu, 2016).

Pharmaceutical Research

In pharmaceutical research, compounds like 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline are used in the development of new drugs. For instance, Yoo, Suh, and Park (1998) synthesized derivatives of imidazo quinoxalines for potential use in anticancer drugs, highlighting the importance of these compounds in therapeutic applications (Yoo, Suh, & Park, 1998).

Antibacterial Activity

Compounds structurally similar to 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have also been studied for their antibacterial properties. Alavi et al. (2017) synthesized quinoxaline sulfonamides to evaluate their antibacterial activities against various bacterial strains, emphasizing the compound's potential in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Corrosion Inhibition

In addition to pharmaceutical applications, these compounds are also investigated for their utility in materials science, such as corrosion inhibition. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors, which demonstrates the compound's potential in protecting materials from corrosion (Saraswat & Yadav, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-15-8-10-17(11-9-15)30(26,27)25-14-24(13-16-5-4-12-29-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFIDTYWTZQTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

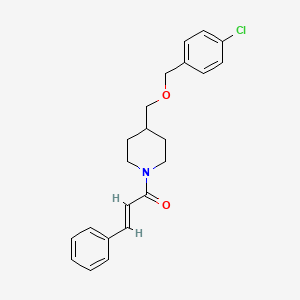

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

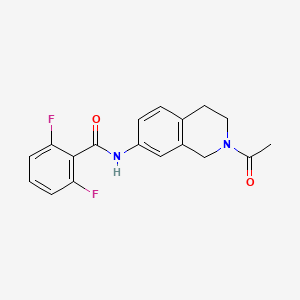

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)

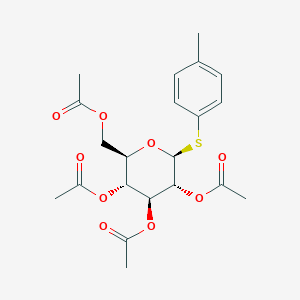

![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)